(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-6-3-4-7(5-8)9(6)2;/h3-4H,5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQBCJINNOJFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1,5-Dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a pyrrole derivative with potential biological activities. This compound has attracted attention for its pharmacological properties, particularly in the context of antimicrobial and therapeutic applications. This article aims to summarize the biological activity of this compound, drawing from various studies and research findings.
- IUPAC Name : this compound
- CAS Number : 1208744-99-3
- Molecular Formula : C7H12N2·HCl
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The pyrrole ring is known for its ability to participate in electron transfer processes and to form coordination complexes with metal ions, which may enhance its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies on related 2,5-dimethylpyrrole derivatives have shown potent inhibitory effects against Mycobacterium tuberculosis and multidrug-resistant strains. The structural modifications in these compounds are crucial for their activity against bacterial pathogens .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can suppress cell growth while enhancing glucose uptake and ATP production in cultured cells. This suggests a potential role in metabolic modulation during therapeutic applications, particularly in monoclonal antibody production .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the dimethylpyrrole moiety in conferring biological activity. Compounds incorporating this structure have shown enhanced efficacy against various microbial strains, indicating that the presence of specific functional groups can significantly impact their pharmacological profiles .
Case Studies
- Antitubercular Activity : A series of 2,5-dimethylpyrrole derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. Compounds such as 5n and 5q exhibited MIC values below 1 µg/mL against resistant strains, showcasing their potential as lead compounds for further development .
- Monoclonal Antibody Production : In a study focused on optimizing cell culture conditions for monoclonal antibody production, this compound was found to enhance cell-specific productivity while maintaining cell viability. The compound's ability to modulate metabolic pathways was crucial in improving yields .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of “(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride,” we compare it with structurally related methanamine derivatives and heterocyclic hydrochlorides.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|---|
| (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine HCl | C₈H₁₃N₂Cl | 188.66 | 1,5-dimethylpyrrole, -NH₂HCl | Not reported | Likely high (HCl salt) |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C₁₀H₉ClN₂S·HCl | 261.17 | 4-chlorophenyl thiazole, -NH₂HCl | 268 | High |
| [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl monohydrate | C₁₀H₉ClN₂S·HCl·H₂O | 279.18 | 3-chlorophenyl thiazole, -NH₂HCl | 203–204 | Moderate (hydrate form) |
| 1-(5-Bromo-2-chlorothiophen-3-yl)methanamine HCl | C₅H₅BrCl₂N | 239.37 | bromo-chlorothiophene, -NH₂HCl | Not reported | Likely moderate |
Key Observations
Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher thermal stability (mp 268°C) due to aromatic stabilization and hydrogen-bonding networks . Substituent Effects: Methyl groups on the pyrrole ring may enhance lipophilicity compared to chlorophenyl-substituted thiazoles, impacting membrane permeability in biological systems.
Salt Form and Solubility: Hydrochloride salts universally improve water solubility, but hydrate forms (e.g., [2-(3-chlorophenyl)thiazol-4-yl]methanamine HCl monohydrate) may exhibit reduced solubility compared to anhydrous salts .
Applications :
- Thiazole derivatives are prevalent in agrochemicals and antivirals due to their bioisosteric resemblance to pyrimidines. The target pyrrole derivative may serve as a precursor for ligands targeting G protein-coupled receptors (GPCRs), leveraging the pyrrole’s π-stacking capability .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 0–25°C |
| Reducing Agent | NaBH₃CN |
| Solvent | MeOH/THF |
| Purification Method | Recrystallization or Chromatography |
| Typical Yield | 60–75% (hypothetical) |
Advanced: How can hydrogen bonding networks in its crystal structure be systematically analyzed?
Methodological Answer:
Hydrogen bonding patterns are characterized using graph set analysis (GSA), which categorizes motifs like D , R₂²(8) , or C(6) chains. Single-crystal X-ray diffraction (SCXRD) data refined via SHELXL () provides hydrogen atom positions. Etter’s rules () guide the identification of donor-acceptor interactions. For example:
- N–H···Cl interactions dominate in the hydrochloride form.
- C–H···π contacts may stabilize layered packing.
Statistical validation using Mercury (CCDC) or CrystalExplorer identifies dominant motifs and their contributions to lattice energy .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns on the pyrrole ring. Aromatic protons appear δ 6.5–7.2 ppm; methyl groups resonate at δ 2.1–2.5 ppm (split due to coupling with adjacent N).
- FTIR : N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm the amine hydrochloride.
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 159.1125 g/mol) validates molecular formula .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Signals |
|---|---|
| ¹H NMR | δ 2.3 (s, 6H, CH₃), δ 6.8 (s, 1H, pyrrole-H) |
| ¹³C NMR | δ 20.1 (CH₃), δ 120.5 (pyrrole-C) |
| FTIR | 3250 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N) |
Advanced: How to resolve data contradictions during crystallographic refinement of its polymorphs?
Methodological Answer:
Contradictions arise from twinning, disorder, or poor data resolution. Strategies include:
- SHELXD (): For phase problem solutions in twinned crystals (e.g., twin law 0.5, -0.5, -0.5).
- ADDSYM (PLATON): Checks for missed symmetry in pseudo-merohedral twins.
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts to distinguish true polymorphism from packing variations.
Refinement with SHELXL () using restraints (e.g., DFIX for N–H distances) improves model accuracy. R-factor convergence below 5% indicates reliable results .
Advanced: How to design interaction studies to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP1A2) using fluorogenic substrates (). IC₅₀ values quantify potency.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) with [³H]-LSD.
- Molecular Dynamics (MD) Simulations : Dock the compound into target active sites (e.g., AutoDock Vina) to predict binding modes.
- ADMET Profiling : Solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (ultrafiltration) guide lead optimization .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- First Aid : For skin contact, rinse with water ≥15 minutes; seek medical attention for persistent irritation ().
Advanced: How to analyze its stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 24h. Monitor decomposition via HPLC (C18 column, MeCN:H₂O gradient).
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (expected >200°C).
- Solid-State Stability : Store samples at 25°C/60% RH for 6 months; check for hygroscopicity and polymorph transitions via PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
